
cis-3-Methyl-3-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methyl-3-hexene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on either side of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Protonolysis: One common method to synthesize cis-3-Methyl-3-hexene is through the hydroboration of 3-hexyne followed by protonolysis. This method involves the addition of borane (BH3) to the alkyne, followed by treatment with a proton source to yield the desired alkene.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 3-methyl-3-hexyne using a Lindlar catalyst, which selectively produces the cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form 3-methylhexane using hydrogen gas and a suitable catalyst.
Halogenation: It can react with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane for epoxidation.
Hydrogenation: Hydrogen gas and a palladium or platinum catalyst.
Halogenation: Bromine or chlorine in an inert solvent.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 3-Methylhexane.
Halogenation: 3,4-Dibromo-3-methylhexane.
Applications De Recherche Scientifique
cis-3-Methyl-3-hexene has various applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms involving alkenes.
Biology: Its derivatives are studied for potential biological activities and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of cis-3-Methyl-3-hexene in chemical reactions typically involves the interaction of its double bond with electrophiles or nucleophiles. For example, in epoxidation, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, forming an oxacyclopropane ring through a concerted reaction mechanism .
Comparaison Avec Des Composés Similaires
trans-3-Methyl-3-hexene: The trans isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-2-hexene: This compound has the double bond in a different position, affecting its reactivity and applications.
3-Methyl-1-hexene: Another positional isomer with distinct properties.
Uniqueness: cis-3-Methyl-3-hexene is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. The cis configuration can lead to different reaction pathways and products compared to its trans counterpart .
Propriétés
Numéro CAS |
4914-89-0 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
(Z)-3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6- |
Clé InChI |
FHHSSXNRVNXTBG-SREVYHEPSA-N |
SMILES isomérique |
CC/C=C(/C)\CC |
SMILES canonique |
CCC=C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


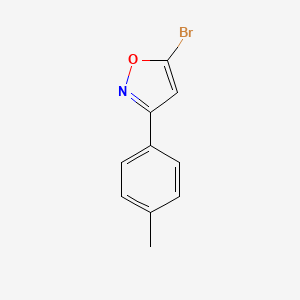
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
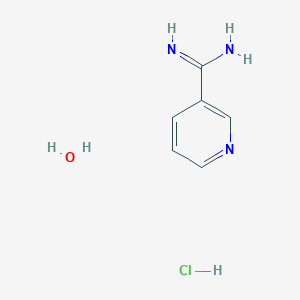
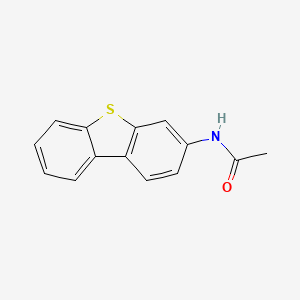
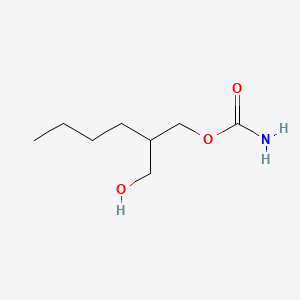

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
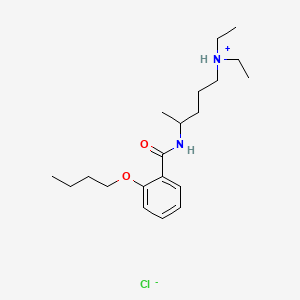
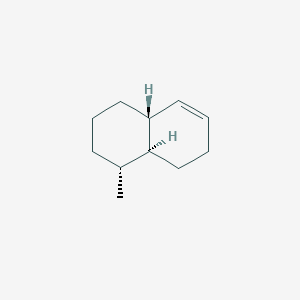
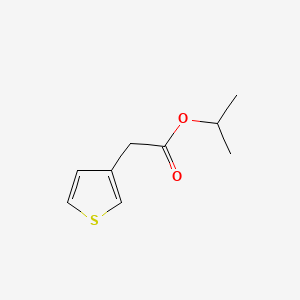
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)


